1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde
Overview
Description
1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
1-(Thien-2-ylmethyl)piperidine-4-carbaldehyde serves as a precursor in the synthesis of complex molecules. Perdicchia et al. (2015) described the enzymatic kinetic resolution of 2-Piperidineethanol and its N-protected aldehyde derivatives for the enantioselective synthesis of natural and synthetic compounds, highlighting its utility in constructing stereochemically rich scaffolds (Perdicchia et al., 2015). Oberdorf et al. (2008) synthesized thiophene bioisosteres of spirocyclic sigma receptor ligands, starting from 3-bromothiophene to achieve potent compounds, indicating the relevance of thiophene derivatives in medicinal chemistry (Oberdorf et al., 2008).
Pharmacological Applications
The structural motifs derived from this compound find application in the design of bioactive molecules. In pharmacology, compounds synthesized from thiophene derivatives demonstrate significant biological activities. Hamed et al. (2020) reported the synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, which include thiophene derivatives, showcasing their potential in developing new antimicrobial agents (Hamed et al., 2020).
Materials Science Applications
In materials science, the derivatives of this compound contribute to the development of materials with novel optical and electronic properties. Bogza et al. (2018) explored the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, derived from N-protected thiophene-2-carbaldehydes, revealing their potential as invisible ink dyes due to moderate to high fluorescence quantum yields (Bogza et al., 2018).
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-9-10-3-5-12(6-4-10)8-11-2-1-7-14-11/h1-2,7,9-10H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWNPGKHQWPCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640439 | |
Record name | 1-[(Thiophen-2-yl)methyl]piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-80-4 | |
Record name | 1-[(Thiophen-2-yl)methyl]piperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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